REACTION_CXSMILES
|
[Cl:1][C:2]1([N:8]=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C1CCC=CC=1>C(O)C.C(Cl)(Cl)(Cl)Cl>[ClH:1].[CH:5]12[CH2:6][CH2:7][CH:2]([CH:3]=[CH:4]1)[NH:8][O:9]2 |f:4.5|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC1(CCCCC1)N=O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33.6 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Reaction Time |
6 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C12ONC(C=C1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |